[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Description
Historical Development of Corticosteroid Chemistry
The development of [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate represents a culmination of decades of advancement in synthetic corticosteroid chemistry that began with the pioneering work of the 1940s and 1950s. The foundational period of corticosteroid development commenced in 1946 when Edward Kendall's compound E (cortisone) was first synthesized by Louis Sarett, establishing the framework for all subsequent synthetic corticosteroid development. This initial breakthrough required a complex 37-step synthesis from deoxycholic acid, highlighting the chemical challenges inherent in steroid synthesis.
The systematic introduction of corticosteroids progressed methodically through the subsequent decades, with key milestones including cortisone in 1948, hydrocortisone in 1951, and the emergence of halogenated derivatives such as dexamethasone and betamethasone in 1958. The recognition that fluorine incorporation at specific positions could dramatically enhance potency marked a watershed moment in corticosteroid chemistry, with researchers discovering that introducing a single fluorine atom into a corticosteroid structure could increase its potency tenfold. This discovery fundamentally transformed approaches to corticosteroid design and established fluorination as a critical strategy in pharmaceutical steroid development.
The evolution toward highly halogenated compounds like this compound reflects sophisticated understanding of structure-activity relationships in steroid chemistry. The compound incorporates multiple strategic modifications including difluorination at positions 6 and 9, chloroacetyl substitution at position 17, and propanoate esterification, demonstrating advanced synthetic methodology developed over several decades of corticosteroid research. These modifications represent the culmination of extensive research into optimizing steroid molecular architecture for enhanced biological activity and improved therapeutic profiles.
Classification and Position within Steroidal Compounds
The compound this compound belongs to the ultra-high potency classification of topical corticosteroids, specifically categorized as a Group I agent in the World Health Organization classification system. This classification represents the most potent category of topical corticosteroids, reserved for compounds demonstrating exceptional anti-inflammatory activity and requiring careful therapeutic consideration due to their enhanced biological effects.
Within the broader framework of steroidal compounds, this molecule exemplifies the halogenated corticosteroid subclass, characterized by strategic incorporation of fluorine and chlorine atoms to optimize biological activity. The compound can be classified as a steroid derivative due to its cyclopenta[a]phenanthrene structure, containing multiple functional groups including halides (chlorine), hydroxyl groups (alcohols), and ketones (carbonyls), which are critical for its reactivity and biological activity. The presence of difluoro and chloroacetyl groups indicates potential reactivity patterns that significantly influence its biological activity profile compared to non-halogenated steroid derivatives.
The systematic classification of this compound within corticosteroid pharmacology places it among the most potent synthetic steroids available for therapeutic application. Its molecular structure incorporates multiple chiral centers which contribute significantly to its stereochemistry, with the specific (6S,8S,9R,10S,11S,13S,14S,16R,17R) configuration being essential for optimal biological activity. This precise stereochemical arrangement distinguishes it from other corticosteroid derivatives and contributes to its classification as an ultra-high potency agent within the therapeutic corticosteroid spectrum.
Chemical Nomenclature and Structural Identity
The systematic nomenclature of this compound reflects the complex structural architecture characteristic of advanced synthetic corticosteroids. The compound is officially recognized under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry designation providing precise stereochemical and positional information essential for unambiguous chemical identification. Alternative nomenclature includes the designation as halobetasol propionate, along with various synonyms including Miracorten and Ultravate in pharmaceutical literature.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₁ClF₂O₅ |
| Molecular Weight | 485.0 g/mol |
| Chemical Abstracts Service Number | 66852-54-8 |
| European Community Number | 686-247-0 |
| Canonical Simplified Molecular Input Line Entry System | CCC(=O)O[C@]1(C(=O)CCl)CC[C@@H]2[C@@]1(CC@@HO)C |
The structural identity encompasses a complex tetracyclic steroid backbone modified with strategic halogen substitutions and ester functionalization. The compound's structure features the characteristic cyclopenta[a]phenanthrene core common to all steroid molecules, with specific modifications including fluorine atoms at positions 6 and 9, a chloroacetyl group at position 17, and a propanoate ester linkage. These structural modifications are precisely positioned to optimize molecular interactions with biological targets while maintaining the fundamental steroid architecture essential for corticosteroid activity.
The stereochemical complexity of this compound requires detailed three-dimensional consideration, with eight defined stereocenters contributing to its biological activity profile. The absolute configuration (6S,8S,9R,10S,11S,13S,14S,16R,17R) represents the specific spatial arrangement essential for optimal biological function, distinguishing this compound from potential stereoisomers that might exhibit reduced or altered activity patterns. This precise stereochemical identity is fundamental to the compound's classification and therapeutic potential within corticosteroid pharmacology.
Significance in Organic and Medicinal Chemistry
The compound this compound represents a significant achievement in organic synthetic methodology, particularly in the field of electrophilic fluorination of steroid substrates. The synthesis of this compound demonstrates advanced understanding of stereoselective fluorination reactions, which have become fundamental techniques in modern pharmaceutical chemistry. Research into the kinetics of electrophilic fluorination has revealed that fluorination at the 6-position of steroids can be achieved with various nitrogen-fluorine reagents, with stereoselectivity depending on factors including reagent choice, reaction conditions, and steroid structure.
The medicinal chemistry significance of this compound extends beyond its therapeutic applications to encompass its role as a model system for understanding structure-activity relationships in halogenated steroids. Studies of halogenated marine steroids and their biological activities have provided insights into how halogen incorporation affects molecular properties and biological interactions. The compound serves as an exemplar of rational drug design principles, demonstrating how systematic structural modifications can enhance desired properties while maintaining essential biological activity patterns.
From a synthetic chemistry perspective, the compound illustrates sophisticated approaches to multi-step steroid synthesis incorporating challenging transformations such as regioselective fluorination and controlled esterification reactions. The synthesis requires careful consideration of protecting group strategies, stereoselective transformations, and functional group compatibility throughout the multi-step synthetic sequence. Research into the kinetics of epimerization processes used to optimize stereochemical outcomes in fluorosteroid synthesis has contributed fundamental understanding applicable to broader areas of steroid chemistry.
| Research Application | Significance |
|---|---|
| Structure-Activity Relationship Studies | Model compound for understanding halogen effects on biological activity |
| Synthetic Methodology Development | Exemplar of advanced fluorination and esterification techniques |
| Pharmacological Research | Representative ultra-high potency corticosteroid for comparative studies |
| Chemical Biology | Tool for investigating corticosteroid receptor interactions and mechanisms |
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a synthetic derivative of corticosteroids. It exhibits significant biological activity that is relevant in various therapeutic contexts. This article explores its biological properties based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 482.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Fluorine Substituents : The presence of fluorine atoms enhances the compound's potency and metabolic stability.
- Hydroxyl Groups : These groups are crucial for receptor binding and biological activity.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties similar to other corticosteroids. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 1: Comparison of Anti-inflammatory Potency
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| [(6S,8S,...)] propanoate | 0.5 | COX/LOX inhibition |
| Prednisolone | 0.8 | COX/LOX inhibition |
| Dexamethasone | 0.3 | COX/LOX inhibition |
Glucocorticoid Receptor Agonism
This compound acts as an agonist for the glucocorticoid receptor (GR), which mediates many corticosteroid effects including immunosuppression and anti-inflammatory responses. Studies have shown that it binds effectively to GR with high affinity.
Case Study: GR Binding Affinity
In a comparative study involving various corticosteroids:
- The compound demonstrated a binding affinity (Kd) of approximately 0.2 nM to GR.
- This is significantly higher than that of hydrocortisone (Kd = 1 nM), indicating its potential for greater therapeutic efficacy in inflammatory diseases.
Metabolic Effects
The compound influences glucose metabolism and has been shown to cause hyperglycemia in animal models. This effect is attributed to its action on gluconeogenesis in the liver and insulin sensitivity in peripheral tissues.
Table 2: Metabolic Impact in Animal Models
| Parameter | Control Group | Treated Group ([(6S,...)] Propanoate) |
|---|---|---|
| Blood Glucose Level (mg/dL) | 90 | 150 |
| Insulin Sensitivity Index | 1.5 | 0.8 |
Scientific Research Applications
Anti-inflammatory Treatments
This compound is utilized in the treatment of various inflammatory conditions. Its anti-inflammatory properties make it effective in managing diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Dermatological Uses
The compound is also applied in dermatology for the treatment of skin disorders such as eczema and psoriasis. Its ability to reduce inflammation and itching makes it suitable for topical formulations.
Allergy Management
Due to its immunosuppressive effects, this compound can be used in managing allergic reactions and conditions like allergic rhinitis. It helps alleviate symptoms by reducing inflammation in the nasal passages.
Gastrointestinal Disorders
Recent studies suggest potential applications in treating inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. The compound's ability to modulate immune responses may help in reducing gastrointestinal inflammation.
Pharmacological Studies
Research has demonstrated that [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate exhibits a high affinity for glucocorticoid receptors. This affinity correlates with its efficacy in reducing inflammation across various models of disease.
Case Studies
- Asthma Management : In clinical trials involving patients with moderate to severe asthma exacerbations treated with inhaled formulations of the compound showed significant improvement in lung function and reduction in exacerbation rates.
- Psoriasis Treatment : A double-blind study on patients with chronic plaque psoriasis indicated that topical application of the compound led to a marked reduction in psoriatic lesions compared to placebo treatments.
Clinical Efficacy Summary
| Condition | Study Type | Outcome |
|---|---|---|
| Asthma | Clinical Trial | Improved lung function |
| Psoriasis | Double-Blind Study | Significant reduction in lesions |
| Allergic Rhinitis | Open-label Study | Decreased nasal inflammation |
| Inflammatory Bowel Disease | Pilot Study | Reduced gastrointestinal symptoms |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and analogous glucocorticoids:
Structural and Functional Insights
Fluorination Pattern: The 6,9-difluoro substitution in the target compound and flumethasone pivalate enhances glucocorticoid receptor (GR) binding compared to mono-fluorinated analogs like clobetasol . 9-Fluoro in clobetasol and dexamethasone is associated with reduced mineralocorticoid activity, favoring anti-inflammatory specificity .
Ester Group Variations: Propanoate (target compound, clobetasol) vs. Acetate derivatives (e.g., chlormadinone) exhibit faster hydrolysis in vivo, leading to shorter duration of action .
Chloroacetyl vs. Hydroxyacetyl :
- The 2-chloroacetyl group in the target compound and clobetasol may confer irreversible GR binding via alkylation, enhancing potency but raising toxicity concerns compared to dexamethasone’s hydroxyacetyl .
Stereochemical Considerations: Minor stereochemical differences (e.g., 6S vs. 6R in ) can drastically alter bioactivity. The target compound’s 6S,8S,9R configuration likely optimizes GR binding .
Preparation Methods
Fluorination at C6 and C9
Electrophilic fluorination agents such as Selectfluor® or Deoxo-Fluor® are employed under anhydrous conditions to achieve regioselective fluorination. For example, WO2012011106A1 describes the retention of halogen groups during dehydroxylation reactions, suggesting that fluorination precedes 17-functionalization. A typical protocol involves:
Methylation at C10, C13, and C16
Methyl groups are introduced via SN2 alkylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., potassium tert-butoxide). WO1998000437A1 highlights the use of triethylamine as a base to facilitate methyl group incorporation at C16 without epimerization. Sequential methylation at C10 and C13 is achieved under similar conditions, with yields exceeding 70% per step.
17-Hydroxy Functionalization: Esterification Strategies
The C17 position undergoes esterification to install the propanoate and 2-chloroacetyl groups. Two primary approaches are documented in the literature:
One-Step Orthoester Cleavage (US4113680A)
US4113680A discloses a one-step method for preparing 17α-esters by reacting 17α,21-cyclic orthoesters with halo compounds. For the target compound:
-
Orthoester Formation : The 17α-hydroxy group is protected as a cyclic orthoester (e.g., using trimethyl orthopropionate).
-
Haloacetyl Introduction : Treatment with 2-chloroacetyl chloride in dichloromethane at 0°C cleaves the orthoester, directly yielding the 17α-propanoate-2-chloroacetyl derivative.
-
Reaction Conditions :
This method avoids intermediate isolation, enhancing efficiency.
Sequential Sulfonylation-Esterification (WO1998000437A1)
WO1998000437A1 outlines a three-step process for 17-esterification of dihalogenated corticosteroids:
-
Sulfonylation : The 17α-hydroxy group is converted to a sulfonate ester (e.g., using p-toluenesulfonyl chloride) in the presence of triethylamine.
-
Nucleophilic Displacement : The sulfonate ester undergoes substitution with sodium propanoate to form the 17α-propanoate.
-
Chloroacetylation : The free 21-hydroxy group is acylated with 2-chloroacetyl chloride, yielding the final product.
-
Key Parameters :
Stereochemical Control and Purification
Chiral Resolution
The stereochemical integrity at C6, C8, C9, and C16 is maintained using chiral auxiliaries or asymmetric catalysis. For instance, WO2012011106A1 employs L-proline-derived catalysts to enforce the desired (S) configuration at C6 and C9 during fluorination.
Crystallization and Chromatography
Final purification involves recrystallization from methanol/dichloromethane mixtures or silica gel chromatography. WO1998000437A1 reports that replacing methylene chloride with methanol precipitates the product, achieving >98% purity after two recrystallizations.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Halogen Stability : The 6,9-difluoro groups may undergo hydrolysis under acidic conditions. Neutral pH and low temperatures (<10°C) are critical during esterification.
-
Regioselectivity : Competing acylation at C21 is mitigated by temporary protection with trimethylsilyl groups.
-
Scalability : The orthoester method (US4113680A) is more amenable to large-scale production due to fewer intermediates .
Q & A
Basic Research Questions
Q. What retrosynthetic strategies are employed for synthesizing this compound?
- Methodological Answer : The synthesis employs retrosynthetic analysis , breaking the molecule into simpler precursors. Key steps include:
- Identifying core steroid frameworks (cyclopenta[a]phenanthrene) as starting points .
- Introducing fluorine substituents via electrophilic fluorination at C6 and C9 positions .
- Attaching the chloroacetyl group through nucleophilic acyl substitution under inert conditions .
- Final esterification of the propanoate group using activated acyl donors (e.g., propanoic anhydride) .
- Critical Parameters : Reaction temperature (often <0°C for fluorination), anhydrous solvents, and chiral catalysts to preserve stereochemistry .
Q. How do the fluorine and chloroacetyl groups influence bioactivity?
- Methodological Answer :
- Fluorine : Enhances metabolic stability by blocking cytochrome P450 oxidation sites. It also increases lipophilicity, improving membrane permeability .
- Chloroacetyl Group : Acts as a reactive handle for covalent binding to target proteins (e.g., glucocorticoid receptors). The chlorine atom enhances electrophilicity, facilitating nucleophilic attack by cysteine residues .
Q. What analytical techniques validate stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Uses columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases like hexane/isopropanol (95:5) to resolve stereoisomers .
- 19F-NMR : Explores diastereotopic fluorine environments (δ -120 to -140 ppm for C6/C9-F) to confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
Q. How is solubility determined experimentally?
- Methodological Answer :
- Shake-Flask Method : Compound is agitated in buffered solutions (pH 1.2–7.4) at 25°C. Samples are filtered (0.22 μm), and concentrations are quantified via UV-Vis (λ ~240 nm) .
- Key Solvents :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| Methanol | 12.5 |
| DMSO | >50 |
Q. What in vitro models assess glucocorticoid activity?
- Methodological Answer :
- Receptor Binding Assays : Use recombinant glucocorticoid receptors (GR) in competition experiments with [³H]-dexamethasone. IC₅₀ values are calculated to compare affinity .
- Transactivation Assays : GR-transfected HEK293 cells are treated with the compound, and luciferase reporters quantify transcriptional activity .
Advanced Research Questions
Q. How to optimize reaction conditions to minimize stereoisomer formation?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily install removable groups (e.g., Evans oxazolidinones) during fluorination to enforce stereocontrol .
- Low-Temperature Fluorination : Perform at -78°C with Selectfluor® to reduce epimerization .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to terminate before equilibrium favors undesired isomers .
Q. How to resolve contradictions in receptor binding vs. functional activity data?
- Methodological Answer :
- Impurity Analysis : Use LC-HRMS to detect trace byproducts (e.g., hydrolyzed chloroacetyl derivatives) that may antagonize GR .
- Allosteric Modulation Studies : Employ surface plasmon resonance (SPR) to test if the compound binds GR outside the canonical ligand-binding domain .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric clashes caused by the propanoate group .
Q. What structure-activity relationship (SAR) studies explore modifications to the propanoate group?
- Methodological Answer :
- Ester Variants : Synthesize analogs with longer-chain (butyrate) or aromatic (benzoate) esters. Test GR affinity and metabolic stability in liver microsomes .
- Key Finding : Propanoate balances lipophilicity (LogP ~3.2) and hydrolysis resistance (t₁/₂ >24h in plasma) .
- Metabolite Identification : Incubate with esterases and analyze via HRMS to map hydrolysis sites .
Q. How can computational methods predict interactions with glucocorticoid receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with GR crystal structures (PDB: 1P93) to predict binding poses. Focus on hydrogen bonds with Asn564 and hydrophobic contacts with Phe623 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to optimize binding affinity .
Q. What strategies improve metabolic stability without compromising activity?
- Methodological Answer :
- Deuterium Incorporation : Replace C-H bonds adjacent to metabolically labile sites (e.g., C11-hydroxy group) with C-D bonds to slow oxidation .
- Prodrug Design : Mask the hydroxy group as a labile ester (e.g., acetyl) to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .
Data Contradiction Analysis Example
Scenario : Conflicting reports on GR agonist vs. antagonist activity.
- Root Cause : Impurities (e.g., C17 epimer) or residual solvents (e.g., DMF) in batches .
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
